molecular formula C10H8N2O2S B13151431 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13151431
M. Wt: 220.25 g/mol
InChI Key: AELIMSYYZBXKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method involves the use of thiophene-3-carboxaldehyde, which undergoes a cyclization reaction with appropriate pyrimidine intermediates under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrimidine and thiophene derivatives.

Scientific Research Applications

5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid
  • 5-Methyl-2-(furan-3-yl)pyrimidine-4-carboxylic acid

Comparison: 5-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5-methyl-2-thiophen-3-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-4-11-9(7-2-3-15-5-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

AELIMSYYZBXKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.